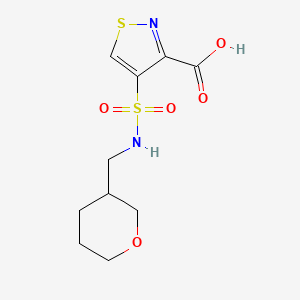
5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Alkylation and Acylation: Introduction of the ethyl and phenyl groups can be done through alkylation and acylation reactions using appropriate alkyl halides and acyl chlorides.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition or receptor modulation. It is often studied for its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for developing new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridazin-3-one: A simpler analog with similar core structure but fewer substituents.
6-Phenylpyridazin-3-one: Another analog differing in the position of the phenyl group.
Uniqueness
5-Ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one is unique due to its specific substituents and their positions, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-ethyl-2-(3-methyl-2-oxo-3-phenylbutyl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-4-17-15-21(27)25(24-22(17)18-11-7-5-8-12-18)16-20(26)23(2,3)19-13-9-6-10-14-19/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOQZCOKPPKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(N=C1C2=CC=CC=C2)CC(=O)C(C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]azetidine-1-carboxamide](/img/structure/B6978551.png)
![2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid](/img/structure/B6978553.png)
![1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6978554.png)

![Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978574.png)
![Tert-butyl 4-[(2-hydroxy-3-methoxypropyl)amino]-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978579.png)
![N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978581.png)
![N-[4-(2-methylpropanoyl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978587.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978591.png)
![N-(3-ethoxy-2,6-difluorophenyl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978597.png)
![2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methoxy]-N-phenylbenzamide](/img/structure/B6978602.png)


![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6978614.png)
